molecular formula C24H24N2O3S B2810679 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899945-57-4

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2810679
CAS RN: 899945-57-4
M. Wt: 420.53
InChI Key: IESRRCZTPZTIOZ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound that likely contains a tosyl group . The tosyl group is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis often involves the use of tosyl chloride and various amines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For instance, 1H NMR spectra were measured on a Varian Gemini 400 MHz spectrometer using DMSO-d6 as the solvent . 13C NMR spectra were measured on a Bruker 100 MHz spectrometer .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The reactions often involve the transformation of alkyl alcohols to alkyl tosylates, which allows an SN2 reaction to occur in the presence of a good nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the melting point, 1H NMR, and 13C NMR of the compounds were reported .

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinoline (THIQ) derivatives are recognized for their "privileged scaffold," possessing a wide range of therapeutic activities. Initially identified for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have later been found to exhibit neuroprotective properties against Parkinsonism in mammals. The versatility of THIQ derivatives spans across anticancer, antimalarial, and central nervous system (CNS) treatments. For instance, the US FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential within this class. The research indicates a promising outlook for THIQ derivatives in drug discovery, especially for cancer and CNS diseases, and potentially infectious diseases such as malaria, tuberculosis, and HIV-infection (Singh & Shah, 2017).

Isoquinoline Derivatives and Pharmacological Importance

Isoquinoline derivatives are highlighted for their less explored biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-malarial activities. These derivatives, stemming from the natural aromatic amino acid tyrosine, show a significant promise in developing low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Benzamide Derivatives as Small-molecule Inhibitors

Benzamide derivatives have been extensively studied for their role as competitive inhibitors in various biological pathways. For instance, research into Factor Xa inhibitors as potential antithrombotic agents led to the identification of potent, orally bioavailable inhibitors with high selectivity. The development of such compounds demonstrates the therapeutic potential of benzamide derivatives in addressing conditions like coagulation disorders (Pauls, Ewing, & Choi-Sledeski, 2001).

Mechanism of Action

Target of Action

Similar compounds have been shown to have a wide range of targets, including various enzymes and receptors . The specific targets can vary depending on the exact structure of the compound and its functional groups.

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the target’s activity . This can result in a variety of changes, including the inhibition or enhancement of the target’s function.

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, often related to the function of their targets . The downstream effects of these changes can vary widely, potentially leading to a variety of physiological effects.

Pharmacokinetics

Similar compounds often have good absorption and distribution profiles, while their metabolism and excretion can vary . These properties can significantly impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often related to the modulation of their targets’ activity . These effects can potentially lead to a variety of physiological changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .

Future Directions

The future directions in the study of similar compounds involve the development of novel analogs with potent biological activity . The biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .

properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-5-9-19(10-6-17)24(27)25-21-11-14-23-20(16-21)4-3-15-26(23)30(28,29)22-12-7-18(2)8-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESRRCZTPZTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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